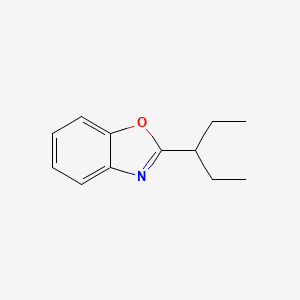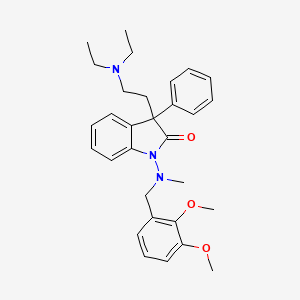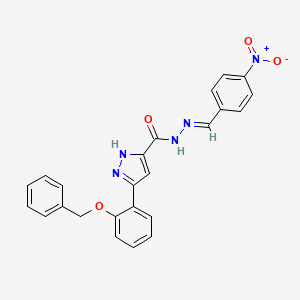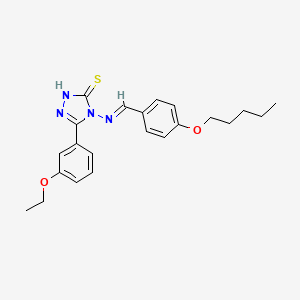
2-((4-Chlorobenzyl)oxy)-N'-(2-(trifluoromethyl)benzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide is an organic compound that features a benzohydrazide core with substituents including a 4-chlorobenzyl group and a 2-(trifluoromethyl)benzylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide typically involves the following steps:
Formation of Benzohydrazide Core: The initial step involves the reaction of benzohydrazide with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 2-((4-chlorobenzyl)oxy)benzohydrazide.
Condensation Reaction: The intermediate product is then subjected to a condensation reaction with 2-(trifluoromethyl)benzaldehyde in the presence of an acid catalyst such as acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction of the benzylidene group can yield the corresponding benzylamine derivative.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Benzyl alcohols, carboxylic acids.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or liquid crystals.
Biological Research: It may be employed in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance binding affinity and specificity, while the benzylidene group may facilitate interactions with hydrophobic pockets in the target protein. The exact pathways and targets would depend on the specific application and require further investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide: Features a similar core structure but with different substituents.
2-((4-Chlorobenzyl)oxy)-N’-(2-(methyl)benzylidene)benzohydrazide: Similar structure with a methyl group instead of a trifluoromethyl group.
2-((4-Chlorobenzyl)oxy)-N’-(2-(fluoromethyl)benzylidene)benzohydrazide: Similar structure with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-((4-Chlorobenzyl)oxy)-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound for various applications.
Propriétés
Numéro CAS |
769143-34-2 |
|---|---|
Formule moléculaire |
C22H16ClF3N2O2 |
Poids moléculaire |
432.8 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methoxy]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H16ClF3N2O2/c23-17-11-9-15(10-12-17)14-30-20-8-4-2-6-18(20)21(29)28-27-13-16-5-1-3-7-19(16)22(24,25)26/h1-13H,14H2,(H,28,29)/b27-13+ |
Clé InChI |
HUJWBNJDUZZBFH-UVHMKAGCSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)C(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12007316.png)


![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007341.png)
![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007345.png)


![4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B12007360.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene]](/img/structure/B12007370.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007378.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)

